1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile
Overview
Description
1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile is an organic compound that features a chlorinated pyridine ring attached to a cyclopentane ring with a nitrile group
Preparation Methods
The synthesis of 1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and cyclopentanone.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Cyclization: The cyclopentanone undergoes a nucleophilic addition to the 6-chloropyridine, followed by cyclization to form the cyclopentane ring.
Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Addition: The nitrile group can undergo addition reactions with nucleophiles, leading to the formation of imines or amides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Amines, thiols, alkoxides.
Major products formed from these reactions include carboxylic acids, amines, alcohols, imines, and amides.
Scientific Research Applications
1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chloropyridine moiety allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile can be compared with similar compounds such as:
1-(6-Chloropyridin-3-yl)-cyclohexanecarbonitrile: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its chemical reactivity and biological activity.
1-(6-Chloropyridin-3-yl)-cyclopropanecarbonitrile: This compound has a cyclopropane ring, which introduces ring strain and may lead to different reactivity patterns.
1-(6-Chloropyridin-3-yl)-cyclobutanecarbonitrile: This compound has a cyclobutane ring, which also affects its chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the presence of both a chloropyridine and a nitrile group, which together contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)cyclopentane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-10-4-3-9(7-14-10)11(8-13)5-1-2-6-11/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREWXWJZPXXKMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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